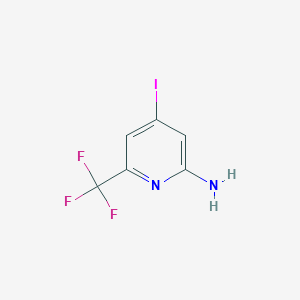

2-Amino-4-Iod-6-(Trifluormethyl)pyridin

Übersicht

Beschreibung

“2-Amino-4-iodo-6-(trifluoromethyl)pyridine” is a chemical compound that is part of the trifluoromethylpyridines (TFMP) family . TFMP derivatives are used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von 2-Amino-4-Iod-6-(Trifluormethyl)pyridin

This compound ist eine Verbindung mit einem Trifluormethylpyridin (TFMP)-Kern, der ein wichtiges strukturelles Motiv in verschiedenen Wirkstoffen ist, die in der Agrochemie und Pharmaindustrie eingesetzt werden. Im Folgenden finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung.

Agrochemikalien

Pflanzenschutz: TFMP-Derivate werden in großem Umfang zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt. Die Einführung von Fluazifop-Butyl, einem TFMP-Derivat, markierte den Beginn der Verwendung dieser Verbindungen im Agrochemikalienmarkt. Seitdem wurden über 20 neue TFMP-haltige Agrochemikalien entwickelt .

Pharmazeutika

Arzneimittelentwicklung: Mehrere pharmazeutische Produkte, die den TFMP-Rest enthalten, wurden für den Markt zugelassen, und viele weitere befinden sich in klinischen Studien. Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit dem Pyridin-Rest tragen zu den biologischen Aktivitäten dieser Verbindungen bei .

Veterinärmedizin

Veterinärprodukte: TFMP-Derivate beschränken sich nicht nur auf Humanpharmazeutika, sondern finden auch Anwendung in der Veterinärmedizin. Zwei Veterinärprodukte, die TFMP enthalten, haben die Marktzulassung erhalten, was die Vielseitigkeit dieser Verbindung unterstreicht .

Organische Synthese

Chemische Zwischenprodukte: Unter den TFMP-Derivaten sind Verbindungen wie 2,3-Dichlor-5-(Trifluormethyl)-pyridin (2,3,5-DCTF) als chemische Zwischenprodukte für die Synthese verschiedener Pflanzenschutzmittel stark gefragt .

Materialwissenschaften

Funktionelle Materialien: Die Entwicklung organischer Verbindungen, die Fluor enthalten, wie z. B. TFMP-Derivate, hat zu bedeutenden Fortschritten in der Materialwissenschaft geführt. Diese Verbindungen sind entscheidend für die Herstellung von Materialien mit einzigartigen biologischen Aktivitäten und physikalischen Eigenschaften .

Umweltwissenschaften

Entwicklung von Pestiziden: Mehr als 50 % der in den letzten zwei Jahrzehnten eingeführten Pestizide sind fluoriert, wobei etwa 40 % eine Trifluormethylgruppe enthalten. Dies unterstreicht die Bedeutung von TFMP-Derivaten bei der Entwicklung umweltfreundlicher Pestizide .

Wirkmechanismus

Safety and Hazards

According to the safety data sheet, “2-Amino-6-(trifluoromethyl)pyridine” is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is fatal if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Amino-4-iodo-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been used as a reagent in the synthesis of aminoisoindoles, which are inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is crucial in the production of β-amyloid peptides, which are associated with Alzheimer’s disease . The interaction between 2-Amino-4-iodo-6-(trifluoromethyl)pyridine and BACE1 highlights its potential in therapeutic applications.

Cellular Effects

2-Amino-4-iodo-6-(trifluoromethyl)pyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with BACE1 can lead to a reduction in β-amyloid peptide levels in brain cells, potentially mitigating the progression of Alzheimer’s disease . Additionally, its effects on other cellular enzymes and proteins can alter metabolic pathways and gene expression patterns, impacting overall cell health and function.

Molecular Mechanism

The molecular mechanism of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s iodine atom and trifluoromethyl group contribute to its binding affinity and specificity for certain enzymes and proteins. For instance, its interaction with BACE1 involves binding to the enzyme’s active site, inhibiting its activity and reducing the production of β-amyloid peptides . This inhibition can lead to downstream effects on gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but prolonged exposure to light or heat can lead to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential benefits in reducing β-amyloid peptide levels over extended periods .

Dosage Effects in Animal Models

The effects of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit BACE1 activity and reduce β-amyloid peptide levels without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including potential damage to liver and kidney tissues . These findings highlight the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

2-Amino-4-iodo-6-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with BACE1 is a key example, as it affects the production of β-amyloid peptides and influences overall metabolic balance in brain cells . Additionally, the compound may interact with other enzymes involved in pyridine metabolism, further impacting cellular metabolic processes.

Transport and Distribution

Within cells and tissues, 2-Amino-4-iodo-6-(trifluoromethyl)pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, its binding to certain transporters may facilitate its entry into brain cells, where it can exert its effects on BACE1 and other target enzymes.

Subcellular Localization

The subcellular localization of 2-Amino-4-iodo-6-(trifluoromethyl)pyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In brain cells, the compound may localize to regions where BACE1 is active, such as the endoplasmic reticulum and Golgi apparatus . This localization is crucial for its inhibitory effects on the enzyme and subsequent reduction in β-amyloid peptide production.

Eigenschaften

IUPAC Name |

4-iodo-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)4-1-3(10)2-5(11)12-4/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACHEWUCCBCZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701272104 | |

| Record name | 4-Iodo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-86-3 | |

| Record name | 4-Iodo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-6-(trifluoromethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Azetidin-3-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411994.png)

![[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol](/img/structure/B1411998.png)